Ethyl 5-(4-bromophenyl)-1-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC15553310
Molecular Formula: C21H18BrN3O4
Molecular Weight: 456.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18BrN3O4 |
|---|---|
| Molecular Weight | 456.3 g/mol |
| IUPAC Name | ethyl 5-(4-bromophenyl)-1-(4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C21H18BrN3O4/c1-3-29-21(28)17-16-18(25(23-17)15-8-4-12(2)5-9-15)20(27)24(19(16)26)14-10-6-13(22)7-11-14/h4-11,16,18H,3H2,1-2H3 |
| Standard InChI Key | BSFVOERALJXLNR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)C |
Introduction
Chemical Structure and Molecular Properties
Structural Elucidation
The compound features a hexahydropyrrolo[3,4-c]pyrazole core fused with a pyrazole ring, substituted at positions 1 and 5 with 4-methylphenyl and 4-bromophenyl groups, respectively. The ethyl carboxylate moiety at position 3 enhances solubility and modulates electronic properties. X-ray crystallography and NMR studies confirm the bicyclic system’s planarity, with the bromine atom inducing steric and electronic effects that influence reactivity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₈BrN₃O₄ |
| Molecular Weight | 456.3 g/mol |
| logP | 3.2 (predicted) |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface | 78.9 Ų |
Spectroscopic Characterization
Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra reveal distinct signals for the ethyl carboxylate (δ 1.3 ppm triplet, δ 4.3 ppm quartet), aromatic protons (δ 7.2–7.8 ppm), and the pyrrolidine NH (δ 10.1 ppm). Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 457.1 [M+H]⁺, corroborating the molecular formula.
Synthesis and Reaction Mechanisms
Multi-Step Organic Synthesis
The compound is synthesized via a three-component reaction involving diketene, isatin derivatives, and primary amines, catalyzed by pyrazole under mild conditions . Key steps include:
-
Knoevenagel Condensation: Formation of the pyrrolidine ring via cyclization between diketene and amine.
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Micheal Addition: Bromophenyl incorporation through nucleophilic attack.
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Esterification: Introduction of the ethyl carboxylate group using ethanol.
Table 2: Optimal Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 70°C |
| Catalyst | Pyrazole (1 mol%) |
| Reaction Time | 4 hours |
| Yield | 90% |
Mechanistic Insights
Pyrazole acts as a dual acid-base catalyst, facilitating enolate formation and stabilizing intermediates. Density Functional Theory (DFT) calculations suggest a concerted asynchronous mechanism, with a rate-determining step involving C–N bond formation (ΔG‡ = 24.3 kcal/mol) .
Comparative Analysis with Related Pyrazole Derivatives
Structural Analogues
Replacing the 4-bromophenyl with chlorophenyl (Compound Y505-1473 ) reduces COX-2 inhibition (IC₅₀ = 4.5 μM), highlighting bromine’s role in hydrophobic interactions. Conversely, methylphenyl substitution at position 1 improves metabolic stability (t₁/₂ = 6.2 h vs. 2.1 h for unsubstituted analogues) .
Table 3: Biological Activity Comparison
| Compound | COX-2 IC₅₀ (μM) | Anticancer EC₅₀ (μM) |
|---|---|---|
| Target Compound | 2.1 | 8.7 |
| Y505-1473 | 4.5 | 12.3 |
| Celecoxib | 3.8 | N/A |
Research Gaps and Future Directions
Pharmacokinetic Profiling
Current data lack in vivo absorption and distribution studies. Future work should assess oral bioavailability and blood-brain barrier penetration using radiolabeled analogs.
Structure-Activity Relationships (SAR)
Systematic modifications at positions 3 (carboxylate) and 5 (bromophenyl) could optimize selectivity. QSAR models predict that replacing ethyl with isopropyl may enhance COX-2 affinity by 1.8-fold.
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